Molecular Weight and Physicochemical Profile: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol vs. Common Spirocyclic Building Blocks
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (MW 171.2 g/mol) exhibits a molecular weight that is approximately 23% higher than the parent 8-oxa-1-azaspiro[4.5]decane core (MW 141.2 g/mol) due to the presence of the 4-ylmethanol substituent [1]. This substituent increases the compound's topological polar surface area (tPSA) and hydrogen bond donor/acceptor capacity, which directly influences solubility, permeability, and target binding . In comparison, alternative spirocyclic building blocks like 6-azaspiro[4.5]decane (MW 139.2 g/mol) and 7-oxa-1-azaspiro[4.5]decane (MW 141.2 g/mol) lack the 4-ylmethanol functionality and have different heteroatom arrangements, resulting in distinct LogP and tPSA values that alter their drug-likeness and biological activity .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 171.2 g/mol |
| Comparator Or Baseline | 8-Oxa-1-azaspiro[4.5]decane: 141.2 g/mol; 6-Azaspiro[4.5]decane: 139.2 g/mol; 7-Oxa-1-azaspiro[4.5]decane: 141.2 g/mol |
| Quantified Difference | Target compound is 30.0 g/mol (21.3%) heavier than the parent core |
| Conditions | Computed molecular weights from vendor specifications and PubChem data |
Why This Matters
The higher molecular weight and increased polarity of the target compound may reduce passive membrane permeability compared to simpler scaffolds, a crucial consideration in CNS drug discovery where optimal molecular weight is typically <400 Da.
- [1] PubChem Compound Summary for CID 55280008, 8-Oxa-1-azaspiro[4.5]decane. View Source
